5-chloro-2-(piperidin-3-ylmethyl)-1H-benzimidazole
Overview
Description
The compound “5-chloro-2-(piperidin-3-ylmethyl)-1H-benzimidazole” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves the use of precursor compounds in their production . For instance, the synthesis of pyrrolo[2,3-d]pyrimidine compounds, which are inhibitors of protein kinases, involves the use of stereospecific precursor compounds .Scientific Research Applications
DNA Binding and Cellular Imaging Applications
DNA Minor Groove Binding : Benzimidazole derivatives, including Hoechst 33258 and its analogs, are known for their strong binding affinity to the minor groove of double-stranded B-DNA, specifically at AT-rich sequences. These compounds are widely used as fluorescent DNA stains, facilitating cellular imaging, flow cytometry, and the analysis of plant chromosomes due to their ability to penetrate cells readily. This property underlines their importance in both research and diagnostic applications, highlighting their potential as starting points for rational drug design and as models for studying DNA sequence recognition and binding (Issar & Kakkar, 2013).
Biological Activities and Therapeutic Potential
Anticancer Activity : The benzimidazole scaffold exhibits a wide range of biological activities, including potential anticancer properties. Various studies have investigated the synthesis of benzimidazole derivatives, focusing on their structure-activity relationship (SAR) to develop more effective anticancer agents. These efforts aim at exploiting the benzimidazole core for its therapeutic potential across different malignancies, showcasing the importance of this heterocyclic scaffold in drug discovery (Salahuddin et al., 2022; Akhtar et al., 2019).
Antifungal and Anthelmintic Uses : Benzimidazoles serve as the basis for developing fungicides and anthelmintic drugs, leveraging their ability to inhibit microtubule assembly by binding to the tubulin molecule. This mode of action is integral to their effectiveness in agriculture and veterinary medicine, and it has propelled extensive research to elucidate their mechanisms, potentially paving the way for novel therapeutic applications (Davidse, 1986).
Drug Design and Molecular Synthesis
Drug Design : The benzimidazole core is instrumental in the design and synthesis of new therapeutic compounds due to its diverse pharmacological properties. It has been incorporated into a variety of drugs with antimicrobial, antiviral, antiparasitic, and anticancer activities, among others. This versatility underscores the significance of benzimidazole derivatives in drug discovery and development, offering a rich template for creating novel therapeutic agents (Babbar et al., 2020).
Future Directions
Mechanism of Action
Target of Action
Piperidine derivatives, which include this compound, are known to be present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets.
Mode of Action
It is known that the mechanism includes two iridium(iii)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst . The first amination is intermolecular (hydroxyamine intermediate formation), and the second is intramolecular .
Biochemical Pathways
Piperidine derivatives are known to play a significant role in the pharmaceutical industry, suggesting that they may affect a variety of biochemical pathways .
Pharmacokinetics
It is known that this compound has high gi absorption, is bbb permeant, and is a substrate for p-gp . It is also known to inhibit CYP1A2, CYP2D6, and CYP3A4 .
Biochemical Analysis
Biochemical Properties
5-chloro-2-(piperidin-3-ylmethyl)-1H-benzimidazole plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase involved in the development of certain cancers . The interaction between this compound and ALK results in the inhibition of the kinase activity, thereby preventing the phosphorylation of downstream signaling proteins and ultimately inhibiting cancer cell proliferation .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, the compound has been shown to inhibit the ALK signaling pathway, leading to reduced cell proliferation and increased apoptosis . Additionally, it affects gene expression by downregulating the expression of genes involved in cell cycle progression and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the ATP-binding site of ALK, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream signaling proteins, leading to the suppression of oncogenic signaling pathways. Furthermore, the compound has been observed to induce changes in gene expression, particularly those involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various experimental conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that continuous exposure to the compound results in sustained inhibition of cancer cell proliferation and increased apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolic process results in the formation of water-soluble metabolites that are excreted from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it binds to intracellular proteins that facilitate its distribution to various cellular compartments . This targeted distribution ensures that the compound reaches its site of action, thereby enhancing its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with ALK and other signaling proteins . Additionally, it has been observed to accumulate in the nucleus, where it modulates gene expression by interacting with transcription factors and other nuclear proteins . This dual localization allows the compound to exert its effects on both cytoplasmic signaling pathways and nuclear gene expression.
properties
IUPAC Name |
6-chloro-2-(piperidin-3-ylmethyl)-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3/c14-10-3-4-11-12(7-10)17-13(16-11)6-9-2-1-5-15-8-9/h3-4,7,9,15H,1-2,5-6,8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOIJSZYUPRGBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=NC3=C(N2)C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401233711 | |
Record name | 6-Chloro-2-(3-piperidinylmethyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401233711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
936074-52-1 | |
Record name | 6-Chloro-2-(3-piperidinylmethyl)-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=936074-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-2-(3-piperidinylmethyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401233711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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